

# Technical Guide: Inhibition of Calcium Mobilization by SSR 146977 Hydrochloride

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## Compound of Interest

Compound Name: SSR 146977 hydrochloride

Cat. No.: B560258

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## Abstract

**SSR 146977 hydrochloride** is a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[1][2] A key downstream effect of NK3 receptor activation is the mobilization of intracellular calcium. This technical guide provides an in-depth overview of the mechanism by which SSR 146977 inhibits this process, including quantitative data, detailed experimental protocols for assessing this inhibition, and visualizations of the relevant signaling pathways and experimental workflows.

## Introduction to SSR 146977 Hydrochloride

SSR 146977 is a highly selective antagonist for the NK3 receptor, a G-protein coupled receptor (GPCR) predominantly found in the central nervous system.[2] The endogenous ligand for the NK3 receptor is neurokinin B (NKB).[1] The activation of the NK3 receptor is implicated in a variety of physiological processes, and its modulation is a target for therapeutic intervention in conditions such as menopausal hot flashes.[3][4] SSR 146977 exerts its effects by competitively binding to the NK3 receptor, thereby preventing the binding of agonists like NKB and the selective peptide agonist senktide, and inhibiting the subsequent intracellular signaling cascade.[2][5]

## Quantitative Data on the Inhibition of Calcium Mobilization

The inhibitory potency of SSR 146977 on NK3 receptor-mediated signaling has been quantified through various in vitro assays. The data clearly demonstrates its efficacy in blocking the mobilization of intracellular calcium induced by the NK3 receptor agonist, senktide.

Parameter	Value	Cell Line	Comments	Reference
IC50	10 nM	CHO cells expressing human NK3 receptor	Inhibition of senktide-induced intracellular calcium mobilization.	<a href="#">[1]</a> <a href="#">[2]</a>
Ki	0.26 nM	CHO cells expressing human NK3 receptor	Inhibition of radioactive neurokinin B binding.	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
IC50	7.8-13 nM	CHO cells expressing human NK3 receptor	Inhibition of senktide-induced inositol monophosphate formation.	<a href="#">[2]</a>

## NK3 Receptor Signaling Pathway and Mechanism of Inhibition

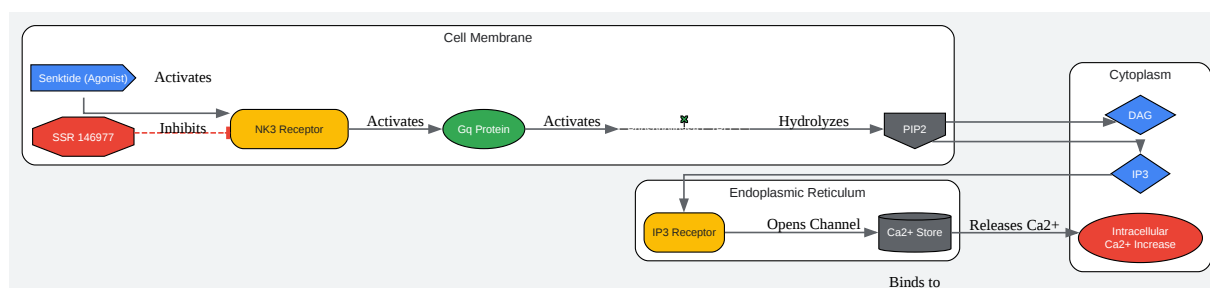
The NK3 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein. The binding of an agonist, such as senktide, initiates a well-defined signaling cascade that leads to an increase in intracellular calcium concentration ( $[Ca^{2+}]_i$ ). SSR 146977, as a competitive antagonist, blocks the initial step of this pathway.

### Signaling Pathway Steps:

- **Agonist Binding:** The agonist (e.g., senktide) binds to the NK3 receptor.

- **G-Protein Activation:** The receptor-agonist complex catalyzes the exchange of GDP for GTP on the  $G_{\alpha q}$  subunit, leading to its activation and dissociation from the  $\beta\gamma$  subunits.
- **Phospholipase C (PLC) Activation:** The activated  $G_{\alpha q}$  subunit stimulates the membrane-bound enzyme Phospholipase C.
- **PIP2 Hydrolysis:** PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
- **IP3 Receptor Activation:** The water-soluble IP3 diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated  $Ca^{2+}$  channels on the membrane of the endoplasmic reticulum (ER).
- **Calcium Release:** The binding of IP3 to its receptors triggers the opening of the channels, resulting in the release of stored  $Ca^{2+}$  from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.

SSR 146977 inhibits this entire cascade by preventing the initial agonist binding to the NK3 receptor.



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## NK3 Receptor Signaling Pathway and Inhibition by SSR 146977

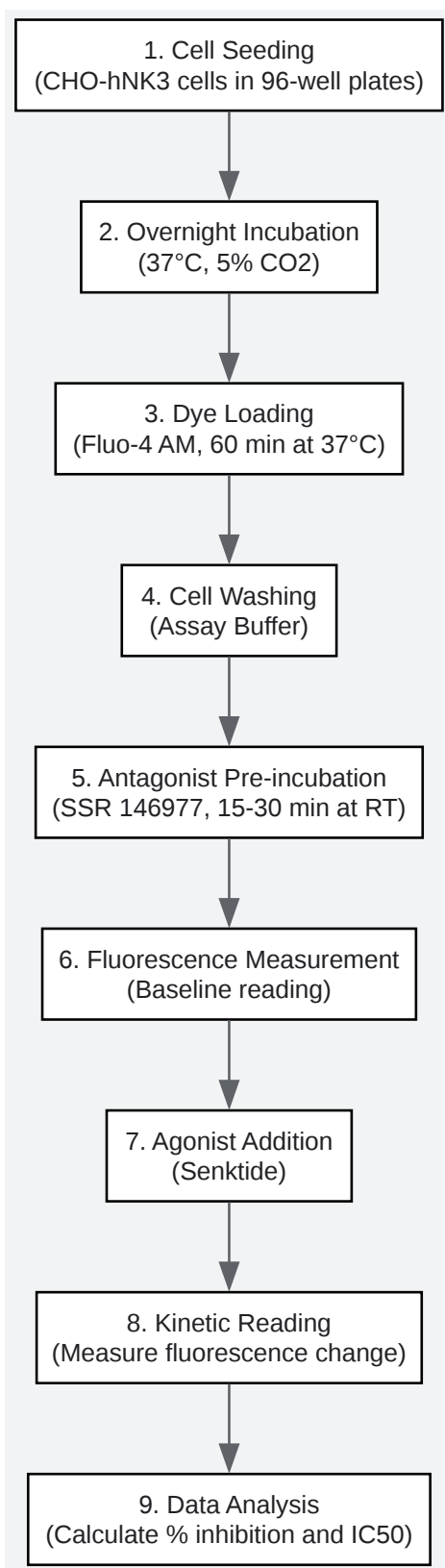
## Experimental Protocol: In Vitro Calcium Mobilization Assay

This section details a typical fluorescence-based in vitro assay to measure the inhibitory effect of SSR 146977 on senktide-induced calcium mobilization in CHO cells stably expressing the human NK3 receptor.

### 4.1. Materials and Reagents

- Cells: Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor.
- Cell Culture Medium: Ham's F-12K medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Assay Plates: 96-well or 384-well black, clear-bottom microplates.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with  $\text{Ca}^{2+}$  and  $\text{Mg}^{2+}$ , supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
- Fluorescent Calcium Indicator: Fluo-4 AM or similar calcium-sensitive dye.
- Agonist: Senktide.
- Antagonist: **SSR 146977 hydrochloride**.
- Instrumentation: Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).

### 4.2. Experimental Workflow



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### Calcium Mobilization Assay Workflow

#### 4.3. Detailed Procedure

- Cell Culture and Seeding:
  - Culture CHO-hNK3 cells in the appropriate medium at 37°C in a humidified 5% CO<sub>2</sub> incubator.
  - The day before the assay, seed the cells into 96-well black, clear-bottom plates at a density of 40,000 to 50,000 cells per well.
  - Incubate the plates overnight.
- Dye Loading:
  - Prepare a 2X working solution of Fluo-4 AM in the assay buffer.
  - Remove the culture medium from the cell plate and add the Fluo-4 AM solution to each well.
  - Incubate the plate at 37°C for 60 minutes in the dark.
- Cell Washing:
  - After incubation, gently wash the cells twice with the assay buffer to remove excess dye.
- Antagonist Pre-incubation:
  - Prepare serial dilutions of **SSR 146977 hydrochloride** in the assay buffer at 4X the final desired concentrations.
  - Add the SSR 146977 solutions to the respective wells. For control wells (agonist only), add assay buffer.
  - Incubate the plate at room temperature for 15-30 minutes in the dark.
- Fluorescence Measurement:
  - Place the plate in a fluorescence plate reader.

- Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
- Record a stable baseline fluorescence for 10-20 seconds.
- Agonist Addition and Kinetic Reading:
  - Prepare a 4X solution of senktide in the assay buffer (at a concentration that elicits a submaximal response, e.g., EC80).
  - Use the instrument's liquid handling capabilities to add the senktide solution to the wells.
  - Immediately begin a kinetic reading of the fluorescence signal for at least 120 seconds.

#### 4.4. Data Analysis

- The change in intracellular calcium is measured as the change in fluorescence intensity over time.
- The peak fluorescence response is typically used for analysis.
- The inhibitory effect of SSR 146977 is calculated as a percentage of the response to the agonist (senktide) alone.
- An IC<sub>50</sub> value can be determined by plotting the percentage of inhibition against the logarithm of the SSR 146977 concentration and fitting the data to a sigmoidal dose-response curve.

## Selectivity of SSR 146977 Hydrochloride

The designation of SSR 146977 as a selective NK3 receptor antagonist implies that it does not significantly interact with other receptor types, including other Gq-coupled receptors that also mediate calcium mobilization.<sup>[1][2]</sup> For example, histamine and ATP are agonists for the H1 histamine receptor and P2Y purinergic receptors, respectively, both of which are Gq-coupled and trigger an increase in intracellular calcium via the PLC-IP3 pathway. In a selectivity assessment, it would be expected that SSR 146977 would not inhibit calcium mobilization induced by histamine or ATP, as these signaling events are initiated by receptors other than the

NK3 receptor. This selectivity is crucial for its utility as a specific pharmacological tool and for its therapeutic potential, as it minimizes off-target effects.

## Conclusion

**SSR 146977 hydrochloride** is a potent and selective inhibitor of NK3 receptor-mediated intracellular calcium mobilization. Its mechanism of action is well-characterized, involving the competitive antagonism of the NK3 receptor and the subsequent blockade of the Gq-PLC-IP3 signaling pathway. The in vitro calcium mobilization assay is a robust and reliable method for quantifying the inhibitory activity of SSR 146977 and similar compounds, providing valuable data for drug discovery and development programs targeting the NK3 receptor.

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